molecular formula C13H12F2N2O2S B4735629 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B4735629
M. Wt: 298.31 g/mol
InChI Key: CLCSDNKMHICWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation and pain. By inhibiting COX-2 activity, 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain. 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in inflammation. In addition, 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been shown to reduce the proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. It has also been shown to have low toxicity in vitro and in vivo, making it a safe candidate for further study. However, 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has some limitations. It has poor solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several potential future directions for the study of 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One potential direction is the development of 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide-based drugs for the treatment of inflammatory and pain-related conditions, as well as cancer. Another potential direction is the use of 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide and to optimize its use in various applications.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. It has also been shown to have antitumor activity, making it a potential candidate for cancer therapy. In addition, 2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2S/c1-7-6-16-13(20-7)17-12(18)8(2)19-11-4-3-9(14)5-10(11)15/h3-6,8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCSDNKMHICWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-difluorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

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